molecular formula C10H7NO2S B1345673 2-Phenyl-1,3-thiazole-4-carboxylic acid CAS No. 7113-10-2

2-Phenyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1345673
CAS RN: 7113-10-2
M. Wt: 205.23 g/mol
InChI Key: IBUSLNJQKLZPNR-UHFFFAOYSA-N
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Description

“2-Phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a solid-powder substance .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a phenyl group (a benzene ring), a thiazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

“2-Phenyl-1,3-thiazole-4-carboxylic acid” has a molecular weight of 205.23 g/mol . It has a boiling point of 173-177°C . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

  • Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • The specific methods of application or experimental procedures would depend on the specific drug molecule and its intended use. For example, an antimicrobial drug might be applied topically or taken orally, depending on the type of infection being treated .
    • The results or outcomes obtained would also depend on the specific drug molecule and its intended use. For example, an antimicrobial drug might be evaluated based on its ability to inhibit the growth of a particular microorganism .
  • Antifungal Medication

    • The antifungal medication abafungin is used topically to suppress skin infections caused by various fungi .
    • The method of application is topical, meaning it is applied directly to the skin where the fungal infection is present .
    • The outcome is the suppression of the fungal infection .
  • Antibacterial and Antifungal Activities

    • 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
    • The method of application involved the use of the broth microdilution method against various bacteria and yeast .
    • The outcome was the determination of the antibacterial and antifungal activities of the synthesized thiazole derivatives .
  • Antihypertensive Activity

    • Thiazoles have been found to exhibit antihypertensive activity .
    • The specific methods of application or experimental procedures would depend on the specific drug molecule and its intended use. For example, an antihypertensive drug might be taken orally to manage high blood pressure .
    • The results or outcomes obtained would also depend on the specific drug molecule and its intended use. For example, an antihypertensive drug might be evaluated based on its ability to lower blood pressure .
  • Antidiabetic Activity

    • Thiazoles have also been found to exhibit antidiabetic activity .
    • The specific methods of application or experimental procedures would depend on the specific drug molecule and its intended use. For example, an antidiabetic drug might be taken orally to manage blood sugar levels .
    • The results or outcomes obtained would also depend on the specific drug molecule and its intended use. For example, an antidiabetic drug might be evaluated based on its ability to regulate blood sugar levels .
  • Cytotoxic Properties

    • Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties, which could potentially be used in cancer treatment .
    • The method of application would involve the use of these compounds as part of a chemotherapy regimen .
    • The outcome would be the determination of the cytotoxic properties of the synthesized thiadiazole derivatives .

Safety And Hazards

The safety data sheet for “2-Phenyl-1,3-thiazole-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUSLNJQKLZPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221330
Record name 2-Phenyl-4-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenyl-1,3-thiazole-4-carboxylic acid

CAS RN

7113-10-2
Record name 2-Phenyl-4-carboxythiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-4-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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